2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

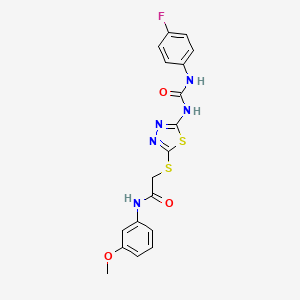

2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a ureido group (linked to a 4-fluorophenyl ring) and a thioether-acetamide moiety attached to a 3-methoxyphenyl group. This structure combines heterocyclic and aromatic elements, which are common in pharmacologically active molecules targeting enzymes or receptors. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 3-methoxyphenyl substituent may influence electronic and steric interactions with biological targets .

Properties

IUPAC Name |

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5O3S2/c1-27-14-4-2-3-13(9-14)20-15(25)10-28-18-24-23-17(29-18)22-16(26)21-12-7-5-11(19)6-8-12/h2-9H,10H2,1H3,(H,20,25)(H2,21,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLAQUJZHAAKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a member of a class of organic molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 417.5 g/mol. The structure features a thiadiazole ring , which is known for its diverse biological activities, and a fluorinated phenyl group , which may enhance its pharmacological properties.

Synthesis

The synthesis of 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves several steps:

- Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving thiosemicarbazides and carbon disulfide.

- Introduction of the Ureido Group: This step often involves the reaction of isocyanates with amines.

- Acetamide Formation: The final product is obtained through acetamide formation via reaction with acetic anhydride or acetic acid.

Anticancer Properties

Research indicates that compounds containing thiadiazole and ureido moieties exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can inhibit key enzymes involved in cancer cell proliferation. In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer and PC-3 for prostate cancer) have shown promising results.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide | MCF-7 | 0.66 |

| Other Thiadiazole Derivative | PC-3 | 0.39 |

The compound demonstrated an IC50 value of 0.66 µM against MCF-7 cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiadiazole derivatives have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

The biological activity of 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes: The compound may inhibit enzymes involved in cancer progression or microbial growth.

- Receptor Interaction: It could also block receptor sites critical for cell signaling pathways associated with inflammation and cancer proliferation.

Case Studies and Research Findings

Recent studies have highlighted the potential of thiadiazole-containing compounds in treating various diseases:

- Anticancer Research: A study published in MDPI showed that derivatives with similar structures had high potency against multiple cancer cell lines, with some exhibiting better selectivity than established drugs like sunitinib .

- Antimicrobial Studies: Research indicated that thiadiazole derivatives could effectively combat resistant bacterial strains, suggesting a role in developing new antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Compounds

Key Observations :

- Substituent Effects: The 4-fluorophenylureido group in the target compound may offer improved metabolic stability compared to the 4-chlorophenylureido group in 4j . Fluorine’s electronegativity enhances binding via dipole interactions, while chlorine’s larger size may increase steric hindrance. Methoxy groups enhance π-π stacking but reduce hydrophilicity compared to heterocyclic benzothiazoles .

- Biological Activity: Compound 4j (4-chlorophenylureido) induces apoptosis via Akt inhibition, suggesting that halogenated aryl groups are critical for kinase targeting. The target compound’s 4-fluorophenyl group may exhibit similar or enhanced activity due to fluorine’s stronger electronegativity . Compound 3 (4-nitrophenylamino) shows high Akt inhibition (92.36%), but nitro groups are often associated with toxicity, making the target’s ureido group a safer alternative .

Key Observations :

- Analytical Consistency : Compounds like 4j show close agreement between calculated and experimental molecular weights (e.g., 491.01 vs. 490.92), validating their structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.